molecular formula C14H18ClNO3S B1402828 Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1365963-69-4

Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B1402828
M. Wt: 315.8 g/mol
InChI Key: POEFOJDJXQSYKX-UHFFFAOYSA-N
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Description

“Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound in the literature.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” in the literature.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the literature. However, the molecular formula is C14H18ClNO3S1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” are not explicitly mentioned in the literature.


Scientific Research Applications

Crystal Structure Analysis

A study on the crystal structure of a closely related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, highlighted its structure comprising a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. The importance of this analysis lies in understanding the molecular configuration, which can influence the compound's reactivity and interaction with other molecules, thereby informing its potential applications in material science and pharmaceuticals (Vasu et al., 2004).

Antibacterial and Anti-inflammatory Potential

Research into the synthesis of derivatives from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed the formation of compounds with promising antibacterial, antifungal, and anti-inflammatory activities. This suggests potential pharmaceutical applications, particularly in developing new antimicrobial and non-steroidal anti-inflammatory agents (B. Narayana et al., 2006).

Chemoselective Synthesis

A chemoselective synthesis approach was demonstrated for 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, showcasing the ability to selectively introduce functional groups into the thiophene ring. Such chemoselectivity is crucial for the targeted synthesis of complex molecules, opening avenues in synthetic organic chemistry and drug design (S. Jayaraman et al., 2010).

Novel Transformations for Thienopyrimidine Synthesis

Investigations into novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis revealed unique pathways to derive new heterocyclic compounds. Such research is fundamental to expanding the toolkit of organic chemists, enabling the discovery of new materials and pharmacologically active molecules (N. Pokhodylo et al., 2010).

Anticancer Activity

The synthesis and evaluation of novel thiophene and benzothiophene derivatives for their anti-proliferative activity against various cancer cell lines underscore the potential of such compounds in anticancer drug development. This research highlights the importance of structural modification in enhancing biological activity, offering insights into the design of new anticancer agents (R. Mohareb et al., 2016).

Safety And Hazards

There is no specific safety and hazard information available for this compound in the literature.


Future Directions

There is no specific information available on the future directions or potential applications of “Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” in the literature.


properties

IUPAC Name

methyl 2-(2-chloropropanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-7-4-5-9-10(6-7)20-13(11(9)14(18)19-3)16-12(17)8(2)15/h7-8H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEFOJDJXQSYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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